molecular formula C11H7ClO3 B1582964 4-chloro-1-hydroxynaphthalene-2-carboxylic acid CAS No. 5409-15-4

4-chloro-1-hydroxynaphthalene-2-carboxylic acid

Cat. No. B1582964
Key on ui cas rn: 5409-15-4
M. Wt: 222.62 g/mol
InChI Key: XRWGZDGUXYNIOS-UHFFFAOYSA-N
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Patent
US05389684

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (3.76 g; 0.02 m) in chloroform (50 ml) was added sulphuryl chloride (2.97 g; 0.022 m) dropwise and the solution stirred at room temperature for two hours. The solvent was removed in vacuo to give a white solid which was washed with water, collected and dried. The crude solid was recrystallised from ethanol to give 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid as white needles.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([OH:14])=[O:13].S(Cl)([Cl:18])(=O)=O>C(Cl)(Cl)Cl>[Cl:18][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([OH:1])=[C:3]([C:12]([OH:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.97 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C2=CC=CC=C12)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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